![molecular formula C25H37N7Na3O18P3S B13399109 trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetoacetyl coenzyme A sodium salt is a biochemical compound that plays a crucial role in various metabolic pathways. It is a sodium salt form of acetoacetyl coenzyme A, which is involved in the synthesis of important biomolecules such as cholesterol and ketone bodies. This compound is essential in the mevalonate pathway, which is critical for the biosynthesis of terpenoids and steroids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetoacetyl coenzyme A sodium salt can be synthesized through the Claisen condensation reaction of two molecules of acetyl coenzyme A. This reaction is catalyzed by the enzyme acetoacetyl coenzyme A thiolase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of acetoacetyl coenzyme A sodium salt often involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce large quantities of this compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure sodium salt form .
Análisis De Reacciones Químicas
Types of Reactions
Acetoacetyl coenzyme A sodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl coenzyme A and carbon dioxide.
Reduction: It can be reduced to form 3-hydroxybutyryl coenzyme A.
Condensation: It participates in the condensation reactions to form larger molecules such as 3-hydroxy-3-methylglutaryl coenzyme A.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and oxygen, with the reaction typically occurring in the mitochondria.
Reduction: NADPH is a common reducing agent, and the reaction occurs in the cytosol.
Condensation: Enzymes such as HMG-CoA synthase are used, with the reaction occurring in the cytosol.
Major Products
Oxidation: Acetyl coenzyme A and carbon dioxide.
Reduction: 3-Hydroxybutyryl coenzyme A.
Condensation: 3-Hydroxy-3-methylglutaryl coenzyme A.
Aplicaciones Científicas De Investigación
Acetoacetyl coenzyme A sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of cholesterol and ketone bodies.
Medicine: It is used in research related to metabolic disorders and the development of drugs targeting metabolic pathways.
Industry: It is used in the production of biodegradable polymers such as polyhydroxyalkanoates
Mecanismo De Acción
Acetoacetyl coenzyme A sodium salt exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as acetoacetyl coenzyme A thiolase and HMG-CoA synthase. These enzymes catalyze the formation of acetyl coenzyme A and 3-hydroxy-3-methylglutaryl coenzyme A, respectively. The compound is involved in the mevalonate pathway, which is essential for the biosynthesis of terpenoids and steroids .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl coenzyme A: Involved in the citric acid cycle and fatty acid synthesis.
Succinyl coenzyme A: Participates in the citric acid cycle and heme synthesis.
Malonyl coenzyme A: Involved in fatty acid synthesis.
Uniqueness
Acetoacetyl coenzyme A sodium salt is unique due to its specific role in the mevalonate pathway and its involvement in the biosynthesis of terpenoids and steroids. Unlike other coenzyme A derivatives, it serves as a precursor for 3-hydroxy-3-methylglutaryl coenzyme A, which is a key intermediate in cholesterol biosynthesis .
Propiedades
Fórmula molecular |
C25H37N7Na3O18P3S |
|---|---|
Peso molecular |
917.6 g/mol |
Nombre IUPAC |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40N7O18P3S.3Na/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/q;3*+1/p-3/t14-,18-,19-,20?,24-;;;/m1.../s1 |
Clave InChI |
KJJYKBIEKQJXHM-YRWRHZSKSA-K |
SMILES isomérico |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


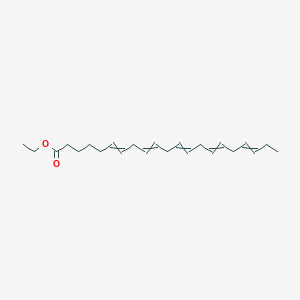

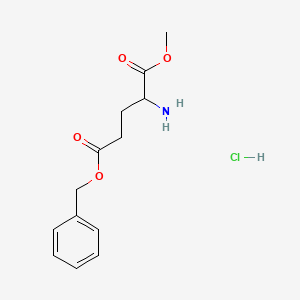
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)
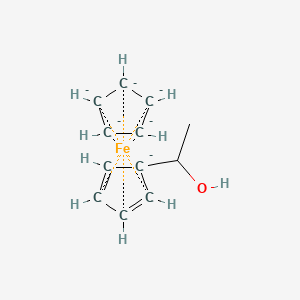
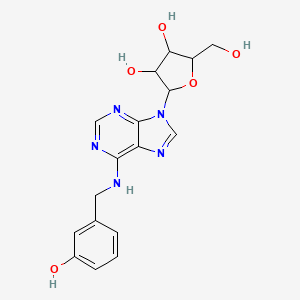
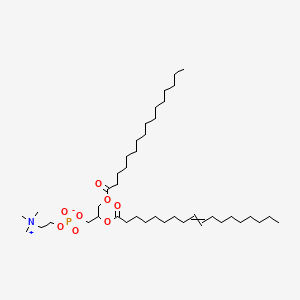


![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)
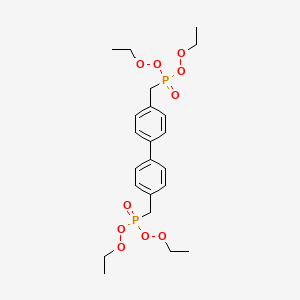
![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
